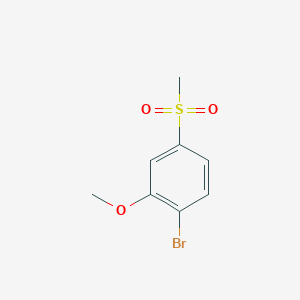

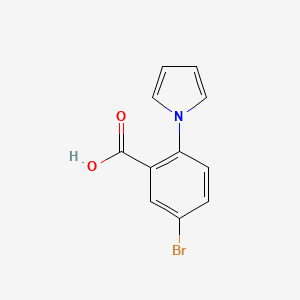

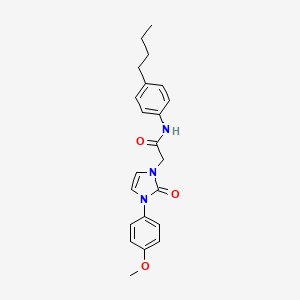

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide, also known as MPPTS, is a synthetic compound that has gained attention for its potential use in scientific research. MPPTS is a sulfonamide-based compound that has shown promising results in various biological assays.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide, due to its sulfonamide moiety, is of significant interest in the synthesis of compounds with potential antimicrobial activities. For instance, novel sulfonamides have been synthesized with varying heterocycles, demonstrating promising antitubercular activity in vitro. These compounds are analogs of bis-(4-aminophenyl)sulfone (DDS) but contain heterocycles like pyrimidine, pyrazine, or pyridazine nucleus, substituted with groups to enhance long-acting drug properties (Desideri et al., 1980).

Novel Heterocyclic Compound Synthesis

The chemical's structure is exploited to create novel heterocyclic compounds containing the sulfonamido moiety, aimed at antibacterial agent development. Through various chemical reactions, researchers have synthesized pyran, pyridine, and pyridazine derivatives with the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, showcasing antibacterial activity (Azab et al., 2013).

Enzyme Inhibition for Cerebrovasodilatation

In studies focusing on cerebrovasodilatation, derivatives of this compound have shown potential. Specifically, a series of sulfonamide derivatives demonstrated selective inhibition of enzymes, significantly impacting cerebral blood flow without causing extensive diuresis. This property is particularly beneficial for anticonvulsant applications, where controlling cerebral blood flow is crucial (Barnish et al., 1981).

Antibacterial and Antifungal Activities

The sulfonamide functional group has been a focal point in medicinal chemistry due to its efficacy against bacterial infections. Research into phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives synthesized using dicyclohexylcarbodiimide/dimethylaminopyridine (DCC/DMAP) highlighted these compounds' antimicrobial activity, comparing favorably against standard antibiotics like sulfamethoxazole (SMX) and sulfamerazine (SRZ) (Yıldırır et al., 2009).

Hybrid Sulfonamide Compounds

Exploration into sulfonamide-based hybrid compounds has revealed a broad spectrum of biological activities. By hybridizing sulfonamides with various pharmaceutically active heterocyclic moieties, researchers have developed compounds with enhanced therapeutic potential. These hybrids have demonstrated significant progress in the fight against bacterial infections, predating the discovery of penicillin (Ghomashi et al., 2022).

Eigenschaften

IUPAC Name |

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-11-4-9-14(17-16-11)21-13-7-5-12(6-8-13)18-23(19,20)15-3-2-10-22-15/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFNYJYXZFYATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)

![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

![3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B2982998.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)

![N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983010.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)